N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide
Description
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalenylidene group linked to a hydroxy-phenylacetohydrazide moiety, making it a subject of interest in organic chemistry and medicinal research.
Properties
IUPAC Name |
N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(14-8-2-1-3-9-14)18(22)20-19-16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,17,21H,6,10,12H2,(H,20,22)/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQZWFXUEHGDSY-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/NC(=O)C(C3=CC=CC=C3)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with 2-hydroxy-2-phenylacetohydrazide. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The phenyl and naphthalenylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.
Mechanism of Action
The mechanism of action of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and the aromatic groups play crucial roles in binding to these targets, leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
2-Hydroxy-2-phenylacetohydrazide: Another precursor used in the synthesis.
Naphthalenylidene derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide stands out due to its combined structural features, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its promising applications in medicinal chemistry make it a compound of significant interest.
This detailed overview provides a comprehensive understanding of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide, highlighting its synthesis, reactivity, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
